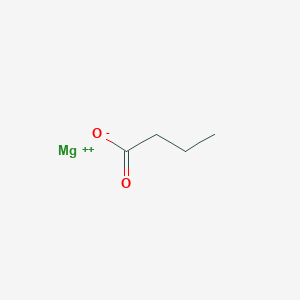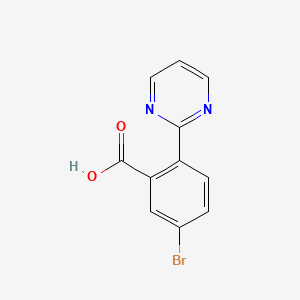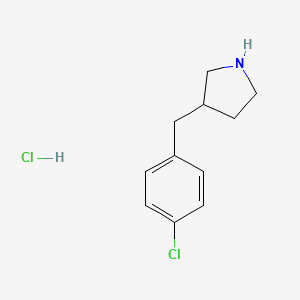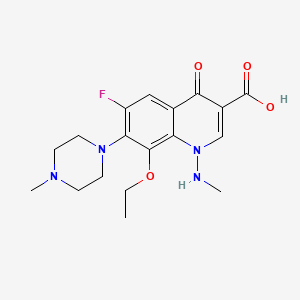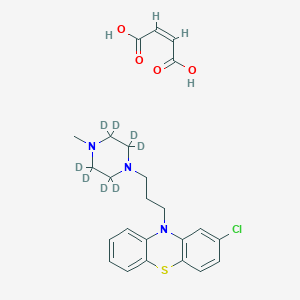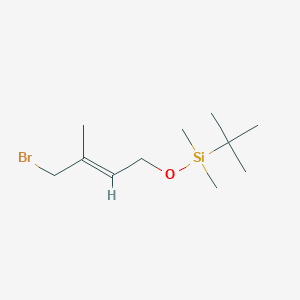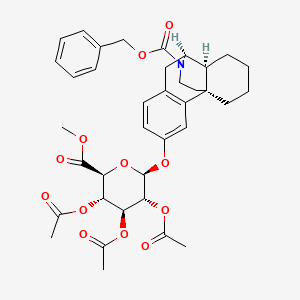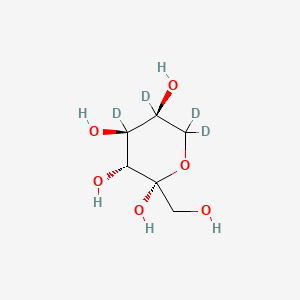
D-Fructose-4,5,6,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-4,5,6,6-d4: is a deuterium-labeled analogue of D-Fructose, a naturally occurring monosaccharide found in many fruits and plants. The compound is labeled with deuterium at the 4, 5, 6, and 6 positions, making it useful in various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Fructose-4,5,6,6-d4 typically involves the incorporation of deuterium into the D-Fructose molecule. This can be achieved through chemical reactions that replace hydrogen atoms with deuterium. One common method is the catalytic hydrogenation of D-Fructose in the presence of deuterium gas .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using deuterium gas and catalysts. The process is optimized to ensure high yield and purity of the labeled compound. The final product is then purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: : D-Fructose-4,5,6,6-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of unlabeled D-Fructose but are studied to understand the behavior of deuterium-labeled compounds .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products: : The major products formed from the reactions of this compound include deuterium-labeled derivatives of fructose, such as D-Fructose-1,6-bisphosphate-d4 and D-Fructose-6-phosphate-d4 .
科学的研究の応用
Chemistry: : In chemistry, D-Fructose-4,5,6,6-d4 is used as a reference standard in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the behavior of deuterium-labeled compounds in various chemical environments.
Biology: : In biological research, this compound is used to trace metabolic pathways and study the metabolism of fructose in living organisms. It provides insights into the role of fructose in cellular processes and energy production.
Medicine: : In medical research, this compound is used to investigate the effects of fructose on human health. It helps in studying metabolic disorders, such as diabetes and obesity, by tracking the metabolism of fructose in the body.
Industry: : In the industrial sector, this compound is used in the production of deuterium-labeled pharmaceuticals and as a tracer in environmental studies to monitor the movement of substances in ecosystems.
作用機序
Mechanism: : The mechanism of action of D-Fructose-4,5,6,6-d4 involves its incorporation into metabolic pathways where it behaves similarly to unlabeled D-Fructose. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s movement and transformation in biological systems .
Molecular Targets and Pathways: : this compound targets enzymes involved in fructose metabolism, such as fructokinase and aldolase. It participates in pathways like glycolysis and gluconeogenesis, providing valuable information on the kinetics and regulation of these processes .
類似化合物との比較
Similar Compounds: : Similar compounds to D-Fructose-4,5,6,6-d4 include other deuterium-labeled sugars like D-Glucose-6,6-d2 and D-Galactose-1,2,3,4,5,6-d6 . These compounds are also used in metabolic studies and NMR spectroscopy.
Uniqueness: : The uniqueness of this compound lies in its specific labeling pattern, which provides distinct advantages in studying the metabolism of fructose. Its deuterium labeling at multiple positions allows for detailed analysis of metabolic pathways and the effects of isotopic substitution on chemical reactions.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1/i1D2,3D,4D |
InChIキー |
LKDRXBCSQODPBY-NYTUUOOYSA-N |
異性体SMILES |
[2H][C@]1([C@H]([C@@](OC([C@]1([2H])O)([2H])[2H])(CO)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)

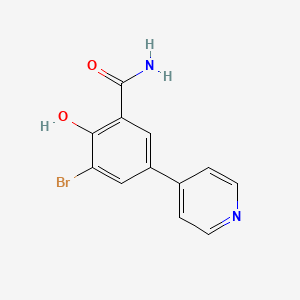
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
